molecular formula C18H17NO4 B558012 Fmoc-Ala-OH-15N CAS No. 117398-49-9

Fmoc-Ala-OH-15N

Cat. No. B558012
CAS RN: 117398-49-9
M. Wt: 312.3 g/mol
InChI Key: QWXZOFZKSQXPDC-DKOIJTIKSA-N
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Description

“Fmoc-Ala-OH-15N” is a labeled analogue of N-Fmoc-L-alanine . N-Fmoc-L-alanine is a Fmoc-protected form of L-Alanine . The Fmoc group provides stability and protection during peptide synthesis .


Synthesis Analysis

“Fmoc-Ala-OH-15N” is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Alanine is one of the simplest amino acids - a methyl group as the side chain .


Molecular Structure Analysis

The molecular formula of “Fmoc-Ala-OH-15N” is C1513C3H1715NO4 . It has an average mass of 315.303 Da and a monoisotopic mass of 315.122864 Da .


Chemical Reactions Analysis

The Fmoc group in “Fmoc-Ala-OH-15N” provides stability and protection during peptide synthesis . It can be easily removed to expose the free amino group for further reactions .


Physical And Chemical Properties Analysis

“Fmoc-Ala-OH-15N” has a molecular weight of 312.33 . It is a solid substance with an optical activity of [α]20/D -18°, c = 1 in DMF . It has a melting point of 147-153 °C (lit.) .

Scientific Research Applications

Fmoc-Ala-OH-15N: A Comprehensive Analysis of Scientific Research Applications

Proteomics Studies: Fmoc-Ala-OH-15N, with its isotopic labeling of nitrogen (15N), is particularly useful in proteomics research. The 15N isotope serves as a stable isotope label, allowing for the detailed analysis of protein structure and function through techniques like mass spectrometry. This can help in identifying and quantifying proteins in different biological samples.

Solid Phase Peptide Synthesis (SPPS): The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group during SPPS, making Fmoc-Ala-OH-15N a valuable reagent for synthesizing peptides. The 15N label also allows for the incorporation of a stable isotope into the synthesized peptides, which is beneficial for subsequent analytical procedures.

Drug Discovery and Development: In drug discovery, Fmoc-Ala-OH-15N can be used to create peptides that mimic parts of protein targets or act as potential drug candidates. The 15N labeling facilitates the tracking and analysis of these peptides during in vitro and in vivo studies.

Biomolecular Interaction Studies: Researchers can use Fmoc-Ala-OH-15N to study biomolecular interactions, such as protein-protein or protein-ligand interactions. The isotopic labeling allows for more precise measurements of binding affinities and kinetics.

Structural Biology: In structural biology, Fmoc-Ala-OH-15N can contribute to NMR spectroscopy studies by providing a way to label proteins with 15N. This enhances the resolution and quality of NMR spectra, aiding in the determination of three-dimensional structures of proteins.

Metabolic Labeling: Fmoc-Ala-OH-15N can be used for metabolic labeling of cells, where it is incorporated into newly synthesized proteins. This technique is useful for studying protein synthesis rates, turnover, and degradation pathways.

Biomedical Research: The compound’s potential for creating self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides opens avenues for biomedical applications such as tissue engineering and drug delivery systems .

Mechanism of Action

Target of Action

Fmoc-Ala-OH-15N, also known as N-(9-Fluorenylmethoxycarbonyl)-L-alanine-15N, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups present in the peptide chain . The role of these amino groups is crucial as they participate in the formation of peptide bonds, which link amino acids together to form peptides.

Mode of Action

The mode of action of Fmoc-Ala-OH-15N involves the temporary masking of the N-terminal amino group during peptide synthesis . This masking prevents unwanted side reactions during the peptide assembly process . The Fmoc group is then removed, allowing the amino group to participate in the formation of peptide bonds .

Biochemical Pathways

Fmoc-Ala-OH-15N plays a role in solid-phase peptide synthesis, facilitating the stepwise elongation of peptide chains . It is used as a building block in the preparation of various peptides, including triazolopeptides and azapeptides . The synthesis of these peptides can have downstream effects on various biochemical pathways, depending on the specific sequence and structure of the synthesized peptide .

Result of Action

The result of Fmoc-Ala-OH-15N’s action is the successful synthesis of peptides with the desired sequence and structure . These peptides can have various molecular and cellular effects depending on their specific properties and the biological context in which they are used.

Action Environment

The action, efficacy, and stability of Fmoc-Ala-OH-15N can be influenced by various environmental factors. For instance, the conditions under which peptide synthesis is carried out, such as temperature and pH, can affect the efficiency of Fmoc-Ala-OH-15N’s action . Additionally, the storage conditions of Fmoc-Ala-OH-15N can impact its stability, with a recommended storage temperature of 2-8°C .

Safety and Hazards

When handling “Fmoc-Ala-OH-15N”, it is recommended to avoid breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

“Fmoc-Ala-OH-15N” is a novel scaffold for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters . It has potential applications in diverse fields such as antimicrobial materials, emulsifiers for food, cosmetic, and biomedical industries .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i19+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXZOFZKSQXPDC-DKOIJTIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456747
Record name Fmoc-Ala-OH-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Ala-OH-15N

CAS RN

117398-49-9
Record name Fmoc-Ala-OH-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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